1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-
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Overview
Description
5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The spiro structure imparts unique chemical and physical properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,7-diazaspiro[4.4]nonane with a nitrile oxide, which can be generated in situ from a hydroxamic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other heterocycles.
Mechanism of Action
The mechanism of action of 5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend
Properties
CAS No. |
646056-19-1 |
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Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-2-9(3-4-10-6-9)13(5-1)8-11-7-12-14-8/h7,10H,1-6H2 |
InChI Key |
VDCYAALXANNKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=NC=NO3 |
Origin of Product |
United States |
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